
4-(Methylsulfonyl)-1-(thiophen-2-ylsulfonyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of piperidine derivatives is a multi-step process involving the treatment of specific chlorides with a piperidine compound, followed by N-sulfonation with sulfonyl chlorides. In one study, a series of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives were prepared by reacting substituted benzhydryl chlorides with 4-(3-(piperidin-4-yl)propyl)piperidine. This reaction was carried out in the presence of dry methylene dichloride and triethylamine, indicating the use of a non-aqueous solvent and a base to facilitate the reaction .
Molecular Structure Analysis
The molecular structures of the synthesized piperidine derivatives were characterized using various analytical techniques. 1H-NMR, IR, and elemental analysis were employed to confirm the structure of the synthesized compounds. These techniques are crucial for determining the molecular fingerprints and the elemental composition of the compounds, which in turn confirm the successful synthesis of the desired chemical structures .
Chemical Reactions Analysis
The synthesized piperidine derivatives were evaluated for their antimicrobial activities, which is a form of chemical reaction where the compound interacts with biological systems. The compounds were tested against bacterial and fungal pathogens of tomato plants using an artificial inoculation technique. The structure-activity relationship studies indicated that the nature of substitutions on the benzhydryl and sulfonamide rings significantly influences the antibacterial activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives can be inferred from their interactions with metals and their fluorescence properties. For instance, complexes derived from 4-methyl-piperidine-carbodithioate were synthesized with various metals such as Ag(I), Cu(II), Co(III), and Hg(II). These complexes exhibited interesting properties such as fluorescence, with some emitting violet/violet-blue light upon excitation. Thermal analyses of these complexes revealed the formation of metal sulfide as the final residue, indicating their thermal stability and degradation pathways. The redox behavior of these complexes was studied using cyclic voltammetry, which showed reversible and irreversible redox processes depending on the complex .
Relevant Case Studies
The case studies in the provided papers focus on the antimicrobial activity of piperidine derivatives against pathogens affecting tomato plants. Compounds such as 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives showed significant potent antimicrobial activities when compared to standard drugs like Chloramphenicol and Mancozeb. These findings suggest potential applications of these compounds in agricultural settings to protect crops from bacterial and fungal infections .
Another case study involves the evaluation of novel (4-piperidin-1-yl)-phenyl sulfonamides for their activity on the human beta(3)-adrenergic receptor. These compounds were found to be potent full agonists at the beta(3) receptor, with some showing high selectivity over beta(1)- and beta(2)-ARs. This indicates potential therapeutic applications for these piperidine derivatives in treating conditions related to the beta(3)-adrenergic receptor .
Propiedades
IUPAC Name |
4-methylsulfonyl-1-thiophen-2-ylsulfonylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO4S3/c1-17(12,13)9-4-6-11(7-5-9)18(14,15)10-3-2-8-16-10/h2-3,8-9H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVVGSQVRJAMRRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCN(CC1)S(=O)(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

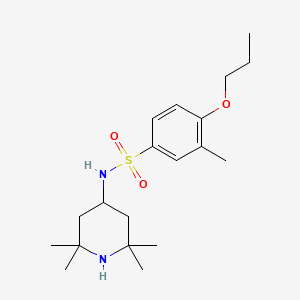
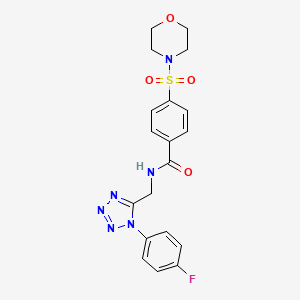
![1-(3-Chlorophenyl)-3-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanylpyrazin-2-one](/img/structure/B3001858.png)
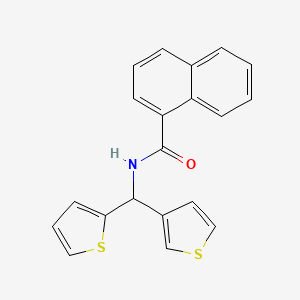
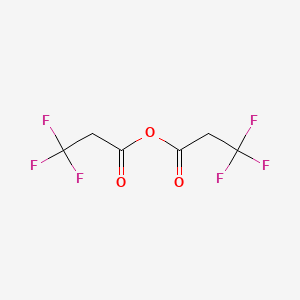
![6-methyl-4-oxo-N-(2-thienylmethyl)-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B3001865.png)
![(E)-ethyl 2-(3-(2-chlorophenyl)acrylamido)-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B3001866.png)
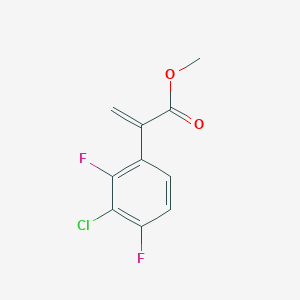

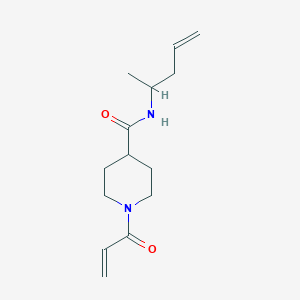
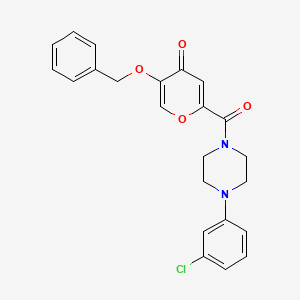
![1-(4-Chlorobenzyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea](/img/structure/B3001871.png)
![2-Amino-6-azaspiro[3.4]octan-5-one](/img/structure/B3001872.png)
